Cas no 71774-08-8 (6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)-)

6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)- 化学的及び物理的性質
名前と識別子
-
- 6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)-
- (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid
- 5(S)-HPETE
- 5(S)-HpETE Lipid Maps MS Standard
- 5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid
- 5S-HpETE
- 5(S)?-?HPETE
- 71774-08-8
- 5-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid
- HMS3402I07
- BML1-C04
- 5-(S)-hydroperoxyeicosatetraenoic acid
- 6,8,11,14-Eicosatetraenoic acid, 5-hydroperoxy-, (S-(E,Z,Z,Z))-
- SCHEMBL1394974
- HMS1791I07
- BSPBio_001445
- 5(S)-Hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid
- CHEMBL1743204
- 5(S)-hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid
- IDI1_033915
- NCGC00161249-03
- (5S,6E,8Z,11Z,14Z)-5-hydroperoxyeicosa-6,8,11,14-tetraenoic acid
- (5s)-5-hydroperoxy-(e,z,z,z)-6,8,11,14-eicosatetraenoic acid
- AKOS040758309
- JNUUNUQHXIOFDA-JGKLHWIESA-N
- (S)-5-HPETE
- NCGC00161249-01
- DTXSID701017279
- 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
- HMS1361I07
- (5S,6E,8Z,11Z,14Z)-5-Hydroperoxyicosa-6,8,11,14-tetraenoate
- NCGC00161249-02
- SR-01000946955-1
- (6E,8Z,11Z,14Z)-(5S)-5-Hydroperoxyeicosa-6,8,11,14-tetraenoate
- C05356
- 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoate
- (6E,8Z,11Z,14Z)-(5S)-5-Hydroperoxyeicosa-6,8,11,14-tetraenoic acid
- LMFA03060012
- HY-125770
- 5(S)-HpETE Lipid Maps(R) MS Standard
- 5(S)-Hydroperoxyeicosatetraenoic acid
- CS-0099281
- GTPL2483
- 5-Hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoate
- SR-01000946955
- 5(S)-hydroxyperoxy-6E,8Z,11Z,14Z-icosatetraenoic acid
- (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid
- Q2823231
- HMS1989I07
- CHEBI:15632
- G91549
- DA-49776
-
- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
- InChIKey: JNUUNUQHXIOFDA-JGKLHWIESA-N
- ほほえんだ: CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO
計算された属性
- せいみつぶんしりょう: 336.23000
- どういたいしつりょう: 336.23
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 15
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 66.8A^2
じっけんとくせい
- 密度みつど: 1.013
- ふってん: 518°C at 760 mmHg
- フラッシュポイント: 175.6°C
- 屈折率: 1.512
- PSA: 66.76000
- LogP: 5.68480
6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)- セキュリティ情報
- 危険物輸送番号:UN 1170 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16; S26; S36
- RTECS番号:JX3867000
-
危険物標識:
- リスク用語:R11; R36/37/38
- ちょぞうじょうけん:−20°C
6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66508-25ug |
5(S)-HpETE |
71774-08-8 | 98% | 25ug |
¥1213.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66508-250ug |
5(S)-HpETE |
71774-08-8 | 98% | 250ug |
¥8910.00 | 2023-09-08 | |
Larodan | 12-2047-39-100ug |
5(S)-hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid |
71774-08-8 | >98% | 100ug |
€435.00 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66508-50ug |
5(S)-HpETE |
71774-08-8 | 98% | 50ug |
¥2204.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200962A-100 µg |
5(S)-HPETE, |
71774-08-8 | 100µg |
¥2,520.00 | 2023-07-11 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66508-100ug |
5(S)-HpETE |
71774-08-8 | 98% | 100ug |
¥4164.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200962-50 µg |
5(S)-HPETE, |
71774-08-8 | 50µg |
¥2,068.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200962-50µg |
5(S)-HPETE, |
71774-08-8 | 50µg |
¥2068.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200962A-100µg |
5(S)-HPETE, |
71774-08-8 | 100µg |
¥2520.00 | 2023-09-05 |
6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)- 関連文献
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Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137
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Ping Du,Ting Hu,Zhuoling An,Pengfei Li,Lihong Liu Analyst 2020 145 4972
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Anders Vik,Trond Vidar Hansen Org. Biomol. Chem. 2018 16 9319
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Patricia Saura,Jean-Didier Maréchal,Laura Masgrau,José M. Lluch,àngels González-Lafont Phys. Chem. Chem. Phys. 2016 18 23017
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John Ackroyd,Feodor Scheinmann Chem. Soc. Rev. 1982 11 321
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6. Construction of (Z,Z?) skipped 1,4-dienes. Application to the synthesis of polyunsaturated fatty acids and derivativesSandrine Durand,Jean-Luc Parrain,Maurice Santelli J. Chem. Soc. Perkin Trans. 1 2000 253
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D. Clissold,C. Thickitt Nat. Prod. Rep. 1994 11 621
6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)-に関する追加情報
5-Hydroperoxy-6E,8Z,11Z,14Z-Eicosatetraenoic Acid (5-HPETE): Key Insights into This Bioactive Lipid Mediator
6,8,11,14-Eicosatetraenoic acid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)- (CAS No. 71774-08-8), commonly abbreviated as 5-HPETE, is a pivotal intermediate in the arachidonic acid cascade. This oxygenated polyunsaturated fatty acid plays critical roles in inflammatory responses, cellular signaling, and oxidative stress pathways. Researchers increasingly focus on its implications in chronic inflammation, neurodegenerative diseases, and metabolic disorders—topics trending in biomedical literature and AI-driven research queries.
The compound derives from arachidonic acid (20:4ω-6) via 5-lipoxygenase (5-LOX) catalysis, marking the first step in leukotriene biosynthesis. Its unstable hydroperoxide group at C-5 makes it a reactive species, often metabolized further into leukotriene A4 (LTA4) or non-enzymatic byproducts. Recent studies highlight its dual role as both a pro-inflammatory mediator and a modulator of redox homeostasis, answering frequent search engine questions like "How does 5-HPETE contribute to inflammation?" or "Is 5-HPETE linked to oxidative stress?"
In pharmaceutical research, 5-HPETE serves as a biomarker for 5-LOX pathway activity, with ELISA and LC-MS/MS methods enabling its quantification in biological samples. Its involvement in asthma, atherosclerosis, and skin disorders has spurred interest in 5-LOX inhibitors—a hot topic in drug development forums. Notably, its instability requires storage at ≤-80°C under inert gas, a practical consideration often searched as "5-HPETE handling precautions."
The compound’s stereospecific structure (5S configuration and conjugated triene system) enables unique interactions with enzymes like LTA4 synthase. Advanced techniques like NMR spectroscopy and chiral HPLC are employed to characterize its purity, addressing common queries about "5-HPETE analytical methods." Suppliers typically provide it as a solution in organic solvents due to its labile nature.
Emerging applications include studying lipid peroxidation in ferroptosis—a programmed cell death mechanism gaining traction in cancer research. This aligns with trending searches such as "5-HPETE and ferroptosis connection." Additionally, its role in neuroinflammation pathways positions it as a target for neuroprotective agents, reflecting growing interest in neurodegenerative disease therapeutics.
From a commercial perspective, 5-HPETE is available as a high-purity reference standard for research, with global suppliers catering to academic and pharmaceutical labs. Market analyses indicate rising demand linked to increased eicosanoid research funding, particularly for chronic inflammatory conditions. Storage stability data (often queried as "5-HPETE shelf life") remains crucial for procurement decisions.
Ongoing studies explore its epigenetic effects through modulation of PPARγ receptors, tying into popular searches about "lipid mediators and gene regulation." Its transient nature in vivo (half-life <1 min) poses analytical challenges, driving innovation in rapid sampling techniques—a niche frequently discussed in analytical chemistry circles.
In summary, 5-HPETE (CAS 71774-08-8) bridges fundamental biochemistry and translational medicine, with its research relevance amplified by connections to precision medicine and personalized therapeutics. Its multifaceted roles ensure continued prominence in lipidomics and drug discovery—fields dominating current scientific discourse.
71774-08-8 (6,8,11,14-Eicosatetraenoicacid, 5-hydroperoxy-, (5S,6E,8Z,11Z,14Z)-) 関連製品
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